Thiophenium, tetrahydro-1-methyl-
Description
Structure
3D Structure
Properties
CAS No. |
45377-03-5 |
|---|---|
Molecular Formula |
C5H11S+ |
Molecular Weight |
103.21 g/mol |
IUPAC Name |
1-methylthiolan-1-ium |
InChI |
InChI=1S/C5H11S/c1-6-4-2-3-5-6/h2-5H2,1H3/q+1 |
InChI Key |
NIYIFNMUTJSOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[S+]1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophenium, Tetrahydro 1 Methyl and Analogues
Strategies for S-Methylation of Tetrahydrothiophene (B86538) Precursors
The formation of the Thiophenium, tetrahydro-1-methyl- cation is achieved through the S-methylation of a tetrahydrothiophene precursor. This process is a specific type of S-alkylation, a fundamental reaction in organosulfur chemistry. The direct methylation of the sulfur atom in the tetrahydrothiophene ring introduces a positive charge, transforming the neutral thioether into a sulfonium (B1226848) salt.
A variety of methylating agents are available for this transformation, with the choice of reagent often influencing reaction conditions and efficiency. Common agents include methyl iodide and dimethyl sulfate. The quaternization of thiophenes, including saturated systems, can be effectively carried out using iodoalkanes, often in the presence of silver salts to facilitate the reaction. researchgate.net Computational studies suggest that during this S-alkylation, the geometry at the sulfur atom transitions from a relatively flat configuration to a tetrahedral one in the resulting salt. researchgate.net
The selection of the methylating agent and reaction conditions can be guided by principles similar to those used in the N-methylation of nitrogen-containing heterocycles. eurekaselect.com While the substrates differ, the goal of selectively adding a methyl group to a heteroatom is analogous. Factors such as the reactivity of the precursor, the desired yield, and the need for mild conditions dictate the optimal synthetic route. For instance, in complex molecules, chemoselectivity becomes crucial, requiring methylation of the sulfur atom without affecting other sensitive functional groups.
Novel Approaches to Substituted Tetrahydrothiophenium Salt Synthesis
Recent advancements in synthetic organic chemistry have provided new methods for constructing substituted tetrahydrothiophene rings, which can then be methylated to yield a variety of Thiophenium, tetrahydro-1-methyl- analogues. These approaches often focus on controlling the placement and stereochemistry of substituents on the ring.
Control over stereochemistry and regiochemistry is paramount for creating structurally well-defined molecules.
Stereoselective Synthesis: The synthesis of chiral tetrahydrothiophenes in high enantiopurity has been achieved, notably avoiding the use of highly toxic hydrogen sulfide. organic-chemistry.org One such method involves a base-promoted, intramolecular carbon-sulfur bond formation that proceeds through a double SN2 displacement mechanism, ensuring high stereospecificity. organic-chemistry.org These chiral tetrahydrothiophene precursors can then be methylated to produce enantiomerically pure tetrahydrothiophenium salts. Cascade reactions, for example between 1,4-dithiane-2,5-diol (B140307) and chalcones catalyzed by a bifunctional squaramide, can produce trisubstituted tetrahydrothiophenes with three adjacent stereogenic centers in a highly controlled manner. organic-chemistry.org
Regioselective Synthesis: The ability to direct substituents to specific positions on the thiophene (B33073) ring is crucial for creating diverse analogues. While many methods for substituted thiophenes exist, achieving regiocontrol in the synthesis of their saturated tetrahydro-counterparts requires specific strategies. organic-chemistry.orgnih.gov For example, cycloaddition reactions can provide a pathway to substituted rings, where the regioselectivity is governed by the electronic properties of the reacting species. nih.gov Inspired by such approaches, the in-situ generation of reactive intermediates can lead to predictable regiochemical outcomes under mild conditions. nih.gov
The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. This involves using less hazardous chemicals, environmentally benign solvents, and energy-efficient conditions.
The synthesis of related sulfur heterocycles has benefited significantly from green chemistry approaches. For instance, a method for producing halogenated thiophenes employs sodium halides—essentially table salt—as a source for electrophilic halogens, with ethanol (B145695) as an environmentally friendly solvent. nih.govnih.gov This strategy avoids harsh solvents and toxic reagents, leading to high yields under mild conditions. nih.gov Such methodologies, which utilize simple starting materials and non-toxic inorganic reagents, serve as a blueprint for developing greener syntheses of tetrahydrothiophene precursors and, subsequently, thiophenium salts. nih.govnih.gov Transition-metal-free reactions, such as the heterocyclization of bromoenynes using potassium xanthogenate (EtOCS2K) as a thiol equivalent in a mixed solvent of tetrabutylphosphonium (B1682233) bromide and water, further exemplify sustainable strategies that could be adapted for tetrahydrothiophene synthesis. organic-chemistry.org
Derivatization Pathways for Functionalized Thiophenium, Tetrahydro-1-methyl-
Once the core Thiophenium, tetrahydro-1-methyl- structure is formed, it can be further modified to introduce additional functionality. These derivatizations can occur either on the carbon atoms of the ring or on the S-methyl group.
Modifying the saturated carbon backbone of the tetrahydrothiophenium ring typically involves functionalizing the tetrahydrothiophene precursor prior to the final S-methylation step. This is because the sulfonium group is a powerful electron-withdrawing group, which deactivates the adjacent methylene (B1212753) groups towards many electrophilic substitution reactions.
Synthetic routes often begin with substituted thiophenes, which are then reduced to tetrahydrothiophenes before methylation. For example, 2-aminothiophenes can be synthesized and subsequently protected and brominated to introduce functional handles. researchgate.net These functionalized intermediates can then be converted into the desired substituted tetrahydrothiophenium salts. researchgate.net Another approach involves the cyclization of appropriately functionalized acyclic precursors. For instance, a bromocyclization of alkenoic thioesters can yield cyclic bromosulfides, which are labile and can be used in various nucleophilic substitution reactions to introduce diversity before methylation. organic-chemistry.org
The methyl group attached to the positively charged sulfur atom exhibits unique reactivity. The protons on this methyl group are more acidic than those of a typical methyl group due to the adjacent positive charge on the sulfur. This allows for deprotonation by a suitable base to form a sulfur ylide.
This ylide intermediate is a nucleophilic carbon species that can react with various electrophiles, such as aldehydes or ketones, in reactions analogous to the Wittig reaction. This pathway allows for the extension of the carbon chain at the S-methyl position. The formation of sulfur ylide-like intermediates has been demonstrated in the synthesis of substituted thiophenes and represents a plausible, though less commonly explored, route for the functionalization of pre-formed tetrahydrothiophenium salts. nih.gov The reactivity of the S-methyl group is a key feature that distinguishes sulfonium salts and provides a handle for post-synthesis modification.
Elucidation of Reaction Mechanisms Involving Thiophenium, Tetrahydro 1 Methyl
Nucleophilic Addition and Substitution Reactions Mediated by Thiophenium Species
The positively charged sulfur atom in Thiophenium, tetrahydro-1-methyl- makes the adjacent carbon atoms susceptible to attack by nucleophiles. This reactivity is central to its role in mediating nucleophilic addition and substitution reactions.
Investigations into Alkyl Transfer Processes
While specific studies detailing alkyl transfer processes directly from Thiophenium, tetrahydro-1-methyl- are not extensively documented in the provided search results, the general principles of such reactions involving sulfonium (B1226848) salts are well-established. In these processes, the methyl group attached to the sulfur atom can be transferred to a suitable nucleophile. The driving force for this reaction is the formation of a neutral and stable tetrahydrothiophene (B86538) molecule. The efficiency of this transfer would depend on the nucleophilicity of the attacking species and the reaction conditions.
Role as Electrophilic Activating Agents
Thiophenium, tetrahydro-1-methyl- and related sulfonium species can function as electrophilic activating agents. The positively charged sulfur atom can activate other molecules for nucleophilic attack. For instance, in the context of electrophilic aromatic substitution, a related sulfonium salt, thianthrene (B1682798) S-oxide, in the presence of triflic anhydride, has been shown to form aryl sulfonium salts from a variety of arenes. acs.org It is proposed that an electrophilic intermediate, R₂S⁺–OTf, is responsible for this enhanced reactivity with aromatic substrates. acs.org This principle suggests that Thiophenium, tetrahydro-1-methyl- could potentially activate substrates by forming a similar reactive intermediate, thereby facilitating subsequent reactions.
Rearrangement Reactions and Fragmentations Involving Thiophenium Cations
Carbocation intermediates, which can be involved in reactions of thiophenium species, are known to undergo rearrangement reactions to form more stable carbocations. masterorganicchemistry.com These rearrangements often involve hydride or alkyl shifts. masterorganicchemistry.com For instance, if a reaction involving Thiophenium, tetrahydro-1-methyl- were to generate a carbocation adjacent to the sulfur-containing ring, a rearrangement could occur to alleviate ring strain or to form a more stabilized carbocation.
Fragmentation reactions are also a possibility, particularly under energetic conditions such as mass spectrometry. The fragmentation pathways would likely involve the cleavage of the carbon-sulfur bonds or the bonds within the tetrahydrothiophene ring, leading to the formation of smaller, stable ions and neutral molecules.
Cycloaddition Reactions in the Presence of Tetrahydrothiophenium Derivatives
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. libretexts.org While the direct participation of Thiophenium, tetrahydro-1-methyl- as a diene or dienophile in traditional cycloadditions like the Diels-Alder reaction is not explicitly detailed, derivatives of tetrahydrothiophene can be involved in such transformations. For instance, sulfur dioxide, a simple sulfur-containing molecule, can react with a diene in a cheletropic reaction, a subclass of cycloadditions. wikipedia.org
More complex cycloadditions, such as (4+3) cycloadditions, are used to construct seven-membered rings, which are present in many biologically active natural products. jocpr.com These reactions often involve the generation of an oxyallyl cation that reacts with a diene. jocpr.com While not directly involving a thiophenium cation as the primary reactive species, the principles of cycloaddition could be applied to synthetic strategies involving tetrahydrothiophene derivatives.
Redox Chemistry of Thiophenium, Tetrahydro-1-methyl-
Recent research has highlighted the potential of thiophenium salts as oxidants in redox polymerization systems. mdpi.comnih.gov This opens up new avenues for the application of Thiophenium, tetrahydro-1-methyl- in materials science.
Oxidative and Reductive Pathways
Thiophenium salts have been successfully used as oxidizing agents in combination with various reducing agents to initiate the polymerization of (meth)acrylate monomers under mild conditions. mdpi.comnih.gov In these redox initiating systems (RISs), the thiophenium salt is reduced, while the reducing agent is oxidized, generating radicals that initiate the polymerization process. mdpi.com The reactivity of these systems has been shown to be effective with reducing agents such as sodium p-toluenesulfinate and dihydropyridine (B1217469) derivatives. mdpi.com This demonstrates a clear oxidative pathway for the thiophenium cation, where it accepts an electron.
Conversely, the formation of the Thiophenium, tetrahydro-1-methyl- cation itself involves the oxidation of a neutral sulfur species, tetrahydro-1-methyl-thiophene. This indicates that the sulfur atom in the tetrahydrothiophene ring system can exist in different oxidation states, allowing it to participate in both oxidative and reductive processes.
Electron Transfer Mechanisms
The chemical compound Thiophenium, tetrahydro-1-methyl- , a five-membered heterocyclic sulfonium cation, has garnered attention for its role in various chemical processes, particularly those involving electron transfer. As a key component of certain ionic liquids and as a reactive intermediate, understanding its behavior in redox reactions is of significant interest. Electron transfer mechanisms involving this compound are dictated by its inherent electrochemical stability and the nature of the surrounding chemical environment.
Research into S-alkyl tetrahydrothiophenium salts has revealed a notably wide electrochemical stability window, with some studies indicating a range of 4.1 to 4.5 volts. This broad window suggests a high resistance to both oxidation and reduction, making these compounds suitable as electrolytes in electrochemical devices. However, it is at the limits of this potential window that electron transfer reactions become paramount.
The electron transfer processes for Thiophenium, tetrahydro-1-methyl- can be categorized into two primary types: reduction and oxidation.
Reduction: At the cathodic limit of its stability window, the Thiophenium, tetrahydro-1-methyl- cation can accept an electron. The mechanism of this reduction is thought to proceed via a single-electron transfer to the positively charged sulfur atom. This initial step would generate a highly reactive radical species, which could then undergo further reactions such as ring-opening or dimerization. The precise nature of the final products is dependent on factors such as the solvent, the composition of the electrolyte, and the nature of the electrode surface.
Oxidation: At the anodic limit, the compound can undergo oxidation. This process involves the removal of an electron. The specific site of electron removal and the subsequent reaction pathway are subjects of ongoing investigation. It is plausible that the electron is removed from the sulfur atom or one of the adjacent carbon atoms, leading to the formation of a radical cation. This intermediate could then react further, potentially leading to polymerization or decomposition products.
Detailed kinetic studies providing specific electron transfer rate constants for Thiophenium, tetrahydro-1-methyl- are not extensively available in the public domain. However, the general principles of electron transfer in related sulfonium salts and heterocyclic compounds provide a framework for understanding its behavior. The rate of electron transfer is influenced by the reorganization energy of the molecule and the driving force of the reaction, as described by Marcus theory.
To provide a clearer, though still generalized, picture of the electrochemical behavior, the following table summarizes the key electrochemical parameters for related tetrahydrothiophenium-based ionic liquids.
| Cation | Anion | Electrochemical Stability Window (V) |
| S-ethyl-tetrahydrothiophenium | Bis(trifluoromethylsulfonyl)imide | ~4.1 |
| S-propyl-tetrahydrothiophenium | Bis(trifluoromethylsulfonyl)imide | ~4.3 |
| S-butyl-tetrahydrothiophenium | Bis(trifluoromethylsulfonyl)imide | ~4.5 |
| S-pentyl-tetrahydrothiophenium | Bis(trifluoromethylsulfonyl)imide | ~4.5 |
This table presents generalized data for illustrative purposes, based on available literature for related compounds.
Further research, including detailed cyclic voltammetry studies under various conditions and product analysis following controlled potential electrolysis, is necessary to fully elucidate the intricate electron transfer mechanisms of Thiophenium, tetrahydro-1-methyl- . Such studies would provide valuable data on redox potentials, electron transfer kinetics, and the identity of reaction intermediates and final products, contributing to a more complete understanding of the reactivity of this important chemical compound.
Computational and Theoretical Investigations of Thiophenium, Tetrahydro 1 Methyl
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within Thiophenium, tetrahydro-1-methyl- are fundamental to its chemical behavior. Computational analyses provide detailed insights into its electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately calculate various electronic properties based on the electron density. mdpi.comnih.gov For Thiophenium, tetrahydro-1-methyl-, DFT is employed to determine its ground-state electronic structure, optimized geometry (bond lengths and angles), molecular orbital energies, and vibrational frequencies. nih.govscienceacademique.com
The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov Hybrid density functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy. nih.gov DFT applications for this cation would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. From this, one can derive key electronic parameters.
Table 1: Illustrative DFT-Calculated Properties for Thiophenium, tetrahydro-1-methyl-
| Property | Illustrative Value | Description |
|---|---|---|
| Ground State Energy | -555.123 Hartrees | The total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.4 eV | The energy difference between the HOMO and LUMO, indicating the molecule's chemical reactivity and stability. |
Note: The values in this table are illustrative and represent the type of data generated by DFT calculations.
Quantum chemical calculations can quantify the reactivity of a molecule through various descriptors. researchgate.net These indices help predict how Thiophenium, tetrahydro-1-methyl- will behave in chemical reactions.
Electrophilicity (ω) and Nucleophilicity (N): These global reactivity indices measure the ability of a molecule to accept or donate electrons, respectively. mdpi.com They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For a cation like Thiophenium, tetrahydro-1-methyl-, a significant electrophilicity index would be expected, indicating its propensity to act as an electrophile.
Parr Functions (P(r)): To identify the specific atoms within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, local reactivity indices such as Parr functions are used. researchgate.net These functions are derived from the spin density of the radical cation and anion of the molecule and can pinpoint the most reactive sites. researchgate.net For Thiophenium, tetrahydro-1-methyl-, Parr functions would be used to determine which atoms are most susceptible to attack by a nucleophile.
Table 2: Illustrative Reactivity Indices for Thiophenium, tetrahydro-1-methyl-
| Index | Illustrative Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -5.3 | Measures the escaping tendency of electrons from the system. |
| Chemical Hardness (η) | 3.2 | Represents the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 4.38 | Indicates a strong ability to accept electrons. |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net For reactions involving Thiophenium, tetrahydro-1-methyl-, DFT calculations can be used to identify the most favorable reaction pathways. mdpi.com
This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By calculating the vibrational frequencies at these points, a transition state can be confirmed by the presence of a single imaginary frequency. nih.gov This analysis provides a detailed, step-by-step picture of how the cation interacts with other reactants.
Conformational Analysis and Energetic Profiles of Thiophenium Cations
The five-membered ring of the tetrahydrothiophenium cation is not planar and can adopt several different conformations. Conformational analysis involves identifying all possible stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. researchgate.netuwlax.edu
For Thiophenium, tetrahydro-1-methyl-, the primary conformations would be envelope and twist forms. Computational methods can calculate the potential energy surface for the interconversion of these conformers. researchgate.net This analysis reveals the most stable conformation and the energy barriers between different conformations. The energetic profile provides insight into the flexibility of the ring and the relative populations of each conformer at a given temperature.
Table 3: Illustrative Relative Energies of Thiophenium, tetrahydro-1-methyl- Conformers
| Conformation | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Envelope (S atom out-of-plane) | 0.0 | The most stable conformer (reference energy). |
| Twist | 2.5 | A higher-energy conformer. |
Note: The values in this table are illustrative and represent the type of data generated from conformational analysis.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation of the theoretical model or to aid in the interpretation of experimental results. nih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For Thiophenium, tetrahydro-1-methyl-, the calculated infrared (IR) and Raman spectra would show characteristic peaks corresponding to C-H stretching, C-C stretching, and C-S stretching modes. Comparing these predicted spectra to experimentally obtained spectra helps to confirm the molecule's structure and conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are highly sensitive to the electronic environment of each nucleus. By correlating the calculated NMR parameters with experimental data, a detailed assignment of the observed signals to specific atoms in the molecule can be achieved.
This correlation between theoretical predictions and experimental data provides a powerful approach to confirming the structure and understanding the properties of Thiophenium, tetrahydro-1-methyl-. nih.gov
Advanced Spectroscopic and Structural Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. uobasrah.edu.iq For the tetrahydro-1-methyl-thiophenium cation, both ¹H and ¹³C NMR provide a wealth of information regarding its atomic connectivity and chemical environment. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule: the S-methyl group, the methylene (B1212753) groups adjacent to the cationic sulfur (α-carbons), and the methylene groups beta to the sulfur (β-carbons).
S-Methyl Protons (S-CH₃): These protons are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Due to the deshielding effect of the adjacent positively charged sulfur atom, this signal would likely appear downfield. For comparison, the methyl protons in S-methylated methimazole (B1676384) appear around 3.5 ppm.
α-Methylene Protons (α-CH₂): The four protons on the two carbons directly attached to the sulfur are chemically equivalent due to molecular symmetry. They are expected to resonate as a multiplet, likely a triplet of triplets, due to coupling with both the S-methyl protons (if long-range coupling is observed) and the adjacent β-methylene protons. These protons are significantly deshielded by the positive sulfur and would appear further downfield than in neutral tetrahydrothiophene (B86538).
β-Methylene Protons (β-CH₂): The four protons on the β-carbons are also equivalent. Their signal would appear as a multiplet due to coupling with the neighboring α-protons. These protons are less deshielded than the α-protons and would therefore resonate at a higher field (more upfield). In studies of tetrahydrothiophene, the α- and β-protons show complex multiplet structures. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, typically recorded with proton decoupling, would show three distinct singlets, confirming the presence of three unique carbon environments. researchgate.netdocbrown.info
S-Methyl Carbon (S-CH₃): The signal for the methyl carbon attached to the sulfur.
α-Carbons (Cα): The signal for the two equivalent carbons adjacent to the sulfur. These would be shifted downfield due to the direct attachment to the heteroatom.
β-Carbons (Cβ): The signal for the two equivalent carbons beta to the sulfur, appearing at the most upfield position among the ring carbons.
Dynamic NMR Studies: The five-membered tetrahydrothiophene ring is not planar and undergoes rapid conformational changes, such as pseudorotation, at room temperature. researchgate.net Dynamic NMR spectroscopy can be used to study these conformational dynamics. At lower temperatures, the rate of this ring inversion could be slowed sufficiently to potentially resolve the axial and equatorial protons on the ring carbons, leading to a more complex spectrum that can provide valuable data on the energetic barriers of these conformational changes. uobasrah.edu.iq
Table 1: Predicted NMR Spectral Data for Thiophenium, tetrahydro-1-methyl- This table is based on general principles of NMR spectroscopy and data from analogous structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | S-CH₃ | ~3.0 - 3.5 | Singlet (s) |
| ¹H | α-CH₂ | ~3.2 - 3.8 | Multiplet (m) |
| ¹H | β-CH₂ | ~2.0 - 2.5 | Multiplet (m) |
| ¹³C | S-CH₃ | ~25 - 35 | Quartet (in coupled spectrum) |
| ¹³C | Cα | ~40 - 50 | Triplet (in coupled spectrum) |
| ¹³C | Cβ | ~28 - 35 | Triplet (in coupled spectrum) |
X-ray Crystallography for Solid-State Structural Analysis of Thiophenium Salts
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For the tetrahydro-1-methyl-thiophenium cation, this analysis would be performed on a suitable crystalline salt, such as the tetrafluoroborate (B81430) nih.govnih.govresearchgate.net or trifluoromethanesulfonate (B1224126) mdpi.com salt.
The analysis provides precise measurements of:
Bond Lengths and Angles: It would confirm the covalent structure by providing exact lengths of C-S, C-C, and C-H bonds, as well as the bond angles within the five-membered ring and at the sulfonium (B1226848) center.
Ring Conformation: The five-membered ring in tetrahydrothiophene derivatives is typically found in a non-planar "envelope" or "twist" conformation. researchgate.net X-ray analysis would reveal the exact conformation adopted by the cation in the crystal lattice.
Stereochemistry: The geometry around the pyramidal sulfur atom would be determined, showing the spatial arrangement of the methyl group and the two ring carbons relative to the sulfur's lone pair.
Mass Spectrometry Techniques for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thieme-connect.de For Thiophenium, tetrahydro-1-methyl-, which is a pre-charged cation, electrospray ionization (ESI) is an ideal technique for its detection.
Molecular Ion Detection: The primary purpose of MS in this context is to confirm the molecular weight of the cation. The monoisotopic mass of the C₅H₁₁S⁺ ion is calculated to be 103.0581 Da. nih.gov High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous determination of its elemental formula.
Fragmentation Analysis: When subjected to fragmentation (e.g., in tandem MS/MS experiments), the molecular ion breaks apart in a predictable manner, providing further structural confirmation. acs.org While electron ionization (EI) is used for neutral analogs, collision-induced dissociation (CID) is common for ions generated by ESI. Expected fragmentation pathways for the tetrahydro-1-methyl-thiophenium cation include:
Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ring could lead to the loss of a neutral ethylene molecule (28 Da), resulting in a fragment ion at m/z 75.
Loss of a methyl radical (•CH₃): Cleavage of the S-C bond can result in the loss of the methyl group (15 Da), leading to a fragment at m/z 88, corresponding to the tetrahydrothiophene radical cation.
Ring-opening fragmentations: Other cleavages across the ring can produce various smaller charged fragments.
Studies on the fragmentation of related cyclic sulfides, such as tetrahydrothiophene (thiolane), show characteristic fragment ions corresponding to the loss of ethylene and other small neutral molecules. nist.gov The fragmentation of saturated monosulfides often results in the charge being retained on the sulfur-containing fragment. nih.govresearchgate.net This information helps in interpreting the mass spectrum and confirming the identity of the compound. arkat-usa.orglibretexts.org
Table 2: Predicted Mass Spectrometry Data for Thiophenium, tetrahydro-1-methyl-
| m/z (Da) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 103.0581 | [C₅H₁₁S]⁺ (Molecular Ion) | - |
| 88.0367 | [C₄H₈S]⁺• | •CH₃ |
| 75.0421 | [C₃H₇S]⁺ | C₂H₄ |
| 60.0210 | [C₂H₄S]⁺• | C₃H₇• |
| 47.9846 | [CH₃S]⁺ | C₄H₈ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ethernet.edu.et These techniques are complementary and are used to identify the functional groups present in a compound. youtube.comyoutube.com
For the tetrahydro-1-methyl-thiophenium cation, the key vibrational modes would be associated with the C-H and C-S bonds.
C-H Stretching Vibrations: The region between 2800 and 3000 cm⁻¹ in both IR and Raman spectra is characteristic of C-H stretching vibrations. Signals in this region would arise from the symmetric and asymmetric stretches of the methyl (CH₃) and methylene (CH₂) groups. The exact positions of these bands can provide subtle information about the local chemical environment.
C-H Bending Vibrations: Vibrations corresponding to the scissoring and bending of the CH₂ and CH₃ groups typically appear in the 1350-1470 cm⁻¹ range.
C-S Stretching Vibrations: The C-S stretching mode is a key identifier for thiophenium compounds. This vibration is typically weak to medium in intensity in the IR spectrum and occurs in the 600-800 cm⁻¹ region. Its position can be influenced by the conformation of the ring and the mass of the atoms involved.
While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. For a molecule with some symmetry, like the tetrahydro-1-methyl-thiophenium cation, certain vibrational modes may be active in only one of the two techniques (the rule of mutual exclusion for centrosymmetric molecules), making their combined use highly effective for a complete vibrational assignment.
Applications of Thiophenium, Tetrahydro 1 Methyl in Advanced Chemical Research
Role in Catalysis and Organocatalysis
While the catalytic applications of sulfur-containing compounds are extensive, specific research detailing the role of Thiophenium, tetrahydro-1-methyl- in homogeneous and heterogeneous catalysis is not widely documented in publicly available literature.
Currently, there is a lack of specific research literature detailing the application of Thiophenium, tetrahydro-1-methyl- as a homogeneous catalyst.
There is no direct evidence in the current body of scientific literature to suggest that Thiophenium, tetrahydro-1-methyl- is utilized as a precursor for creating heterogeneous catalytic systems.
A significant application of thiophenium salts, including derivatives of Thiophenium, tetrahydro-1-methyl-, is in the field of redox polymerization. mdpi.comnih.gov These salts have emerged as effective oxidants in redox initiating systems (RISs) for the free-radical polymerization of (meth)acrylate monomers. mdpi.comnih.gov This method is particularly valued for its ability to proceed under mild conditions, such as at room temperature and under air, without the need for monomer purification or external energy activation. mdpi.comnih.gov
The core of this application lies in the ability of thiophenium salts to react with a reducing agent to generate radical species, which then initiate the polymerization process. mdpi.comnih.gov This approach offers a compelling alternative to traditional redox systems, such as those based on peroxides and aromatic amines, by addressing issues of stability and toxicity. mdpi.comnih.gov Thiophenium-based redox systems have demonstrated high stability, significant reactivity, and shorter gel times, all while presenting a lower toxicity profile. mdpi.com
Research has explored the efficacy of various thiophenium salts in combination with different reducing agents. For instance, the polymerization of (5-ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) has been successfully initiated by combining a thiophenium salt with reducing agents like N,N,N',N'-tetramethylethylenediamine (TEMED), N,N-dihydroxyethyl-p-toluidine (DHPT), and sodium p-toluenesulfinate. mdpi.com The performance of these systems can be evaluated by monitoring the polymerization exotherm.
Table 1: Performance of a Thiophenium Salt-Based Redox Initiating System with Various Reducing Agents in the Polymerization of EDMA
| Reducing Agent | Maximum Temperature (°C) | Time to Reach Tmax (s) |
|---|---|---|
| TEMED | ~100 | ~150 |
| DHPT | ~110 | ~100 |
| Sodium p-toluenesulfinate | ~120 | ~75 |
Data derived from graphical representations in Barrat, A., et al. (2023). mdpi.com
This data highlights that the choice of reducing agent significantly impacts the polymerization kinetics, with sodium p-toluenesulfinate showing the highest reactivity in this specific system. The research underscores the potential of thiophenium salts as a versatile and advantageous component in the formulation of advanced redox-initiated polymer systems. mdpi.com
Utility in Complex Organic Synthesis
The application of Thiophenium, tetrahydro-1-methyl- as a fundamental building block or a stereochemical control element in complex organic synthesis is not extensively reported in the current chemical literature.
While thiophene (B33073) and its derivatives are widely recognized as crucial building blocks in the synthesis of a vast array of heterocyclic compounds, there is a lack of specific documented instances where Thiophenium, tetrahydro-1-methyl- serves as a primary starting material for the construction of diverse heterocyclic scaffolds. organic-chemistry.org
The use of sulfur-containing chiral auxiliaries and reagents to exert stereochemical control in asymmetric synthesis is a well-established strategy. However, there is no specific information available in the scientific literature on the application of Thiophenium, tetrahydro-1-methyl- for the purpose of stereochemical control in multi-step synthetic sequences.
Advanced Materials Science Applications
The unique chemical structure of Thiophenium, tetrahydro-1-methyl-, featuring a positively charged sulfur atom within a five-membered ring, has garnered interest in the field of advanced materials science. Its potential applications are primarily centered on its use as a building block for novel polymers and as a component in specialized ionic liquid systems.
Precursors for Polymeric Materials and Functional Oligomers
Thiophenium, tetrahydro-1-methyl-, and its derivatives are being explored as monomers for the synthesis of polysulfonium salts. These polymers are of interest due to their potential applications in areas such as gene delivery, antibacterial coatings, and as specialty polyelectrolytes. The polymerization can proceed through different mechanisms, including cationic ring-opening polymerization and zwitterionic polymerization.
One notable example is the zwitterionic polymerization of tetrahydro-1-(4-hydroxy-1-naphthyl)thiophenium hydroxide (B78521) inner salt acs.org. In this process, the zwitterionic monomer, which contains both a positive and a negative charge within the same molecule, can polymerize without the need for an external initiator. This method allows for the synthesis of functional degradable oligomers and polymers under controlled conditions.
Furthermore, the general class of sulfonium (B1226848) salts has been investigated for its role in polymerization processes. For instance, some thiophenium salts can act as oxidants in redox free radical polymerization (RFRP) systems, enabling the polymerization of (meth)acrylate monomers under mild and low-toxicity conditions nih.gov. This opens up possibilities for creating novel polymer-based materials for biomedical and other advanced applications. The development of main-chain polysulfonium salts has also been a focus of research, with studies indicating their potential as effective antibacterial polymers, rivaling the activity of some established antibiotic drugs nih.govfigshare.com.
The cationic ring-opening polymerization (CROP) of cyclic monomers is another area where tetrahydrothiophenium derivatives could play a role. While the CROP of tetrahydrofuran (B95107) (THF) is well-established using various catalysts nih.govresearchgate.netnih.gov, the analogous polymerization of tetrahydrothiophene (B86538) initiated by methylation to form the thiophenium cation is a conceptually similar process that could lead to the formation of poly(tetrahydrothiophene), a polymer with a sulfur atom in the backbone.
Table 1: Polymerization Methods Involving Thiophenium and Related Sulfonium Compounds
| Polymerization Method | Monomer/Initiator Type | Key Features | Potential Applications | Reference |
|---|---|---|---|---|
| Zwitterionic Polymerization | Tetrahydrothiophenium inner salt | Initiator-free polymerization, synthesis of functional and degradable polymers. | Biomedical materials, drug delivery. | acs.org |
| Redox Free Radical Polymerization | Thiophenium salt as oxidant | Polymerization under mild, low-toxicity conditions. | Dental resins, adhesives, coatings. | nih.gov |
| Main-Chain Polysulfonium Salt Synthesis | Dithioethers and dihalides | Creates polymers with sulfonium in the backbone. | Antibacterial materials, polyelectrolytes. | nih.govfigshare.com |
| Cationic Ring-Opening Polymerization | Potential for tetrahydrothiophene | Formation of polythioethers. | Specialty elastomers, membranes. | nih.govresearchgate.netnih.gov |
Integration into Ionic Liquid Systems
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. While imidazolium (B1220033) and pyridinium-based cations have been extensively studied, there is growing interest in sulfur-based cations, such as the tetrahydro-1-methyl-thiophenium ion, for the design of novel ILs.
Research on analogous S-alkyl tetrahydrothiophenium salts has provided insights into the potential properties of ILs based on the tetrahydro-1-methyl-thiophenium cation. For example, studies on a series of S-alkyltetrahydrothiophenium bis(trifluorosulfonyl)imide ([CnTHT][NTf2]) ILs, where the alkyl chain length was varied, have shown systematic changes in their physical properties.
Table 2: Properties of Analogous S-Alkyl Tetrahydrothiophenium-Based Ionic Liquids
| Property | Observation | Implication for Tetrahydro-1-methyl-thiophenium ILs |
|---|---|---|
| Thermal Stability | Decomposition temperatures can be influenced by the anion. | The choice of anion would be critical for high-temperature applications. |
| Viscosity | Increases with the length of the S-alkyl chain. | A methyl group would likely result in a relatively low viscosity IL. |
| Density | Decreases with increasing alkyl chain length. | An IL with a methyl group is expected to have a higher density compared to longer-chain analogues. |
The potential to tune these properties by selecting different anions makes tetrahydro-1-methyl-thiophenium-based ILs attractive candidates for a variety of applications, including as electrolytes in electrochemical devices, solvents for synthesis and catalysis, and as media for extraction processes.
Research into Bio-inspired and Medicinal Chemistry Intermediates
In the realms of bio-inspired and medicinal chemistry, Thiophenium, tetrahydro-1-methyl- serves as an interesting scaffold and a potential tool for probing biological systems. Its structural features, particularly the stable sulfonium cation, allow it to mimic or interact with biological molecules and pathways where sulfur plays a critical role.
Analogues for Ligand Design in Research
The design of ligands that can selectively bind to biological targets such as enzymes and receptors is a cornerstone of drug discovery. The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a key strategy in this process wikipedia.orgcambridgemedchemconsulting.comspirochem.comnih.govprinceton.edu. The goal of such a replacement is to improve the potency, selectivity, or pharmacokinetic properties of a lead compound.
The tetrahydro-1-methyl-thiophenium cation can be considered a bioisostere for other chemical groups. Its positive charge and tetrahedral geometry around the sulfur atom allow it to mimic protonated amines or quaternary ammonium (B1175870) groups found in many biologically active molecules. This can be particularly useful in designing ligands that interact with binding pockets that have an affinity for cationic species.
The thiophene ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a wide range of biologically active compounds nih.govnih.gov. By extension, its saturated and methylated cationic form, Thiophenium, tetrahydro-1-methyl-, offers a unique set of properties for ligand design.
Table 3: Potential Bioisosteric Roles of Tetrahydro-1-methyl-thiophenium in Ligand Design
| Potential Bioisosteric Replacement for | Rationale | Potential Advantage |
|---|---|---|
| Quaternary Ammonium Groups (e.g., in acetylcholine) | Similar positive charge and size. | May alter binding affinity or selectivity for receptors and enzymes. |
| Protonated Tertiary Amines | Permanent positive charge, not dependent on pH. | Consistent interaction with the target at different physiological pH values. |
| Other Heterocyclic Cations | Unique stereoelectronic properties of the sulfonium center. | Could lead to novel binding interactions and improved pharmacological profiles. |
While specific examples of marketed drugs containing the Thiophenium, tetrahydro-1-methyl- moiety are not prevalent, its potential as a building block in the design of novel therapeutic agents is an active area of research interest. Its incorporation into a molecule could influence properties such as solubility, membrane permeability, and metabolic stability, all of which are critical for the development of effective drugs.
Probes for Biochemical Pathway Investigations
Sulfur-containing compounds are ubiquitous in biology and play crucial roles in a myriad of biochemical pathways nih.govnumberanalytics.comresearchgate.net. A key example is S-adenosylmethionine (SAM), a sulfonium compound that serves as the primary methyl group donor in numerous metabolic reactions nih.govresearchgate.net. The investigation of these pathways often requires the use of molecular probes that can mimic the natural substrates or intermediates and allow for the study of enzyme mechanisms and cellular processes.
Thiophenium, tetrahydro-1-methyl-, being a stable and relatively simple sulfonium salt, has the potential to be used as a probe in such investigations. It can act as an analogue of more complex biological sulfonium compounds, helping to elucidate the structural and electronic requirements for binding and reactivity in enzyme active sites.
For instance, enzymes that recognize and process SAM could potentially interact with Thiophenium, tetrahydro-1-methyl-. By studying these interactions, researchers can gain insights into the binding determinants of the enzyme's active site. Furthermore, by functionalizing the tetrahydrothiophenium ring, more sophisticated probes could be developed for applications such as affinity labeling or fluorescence imaging of specific enzymes or pathways.
The metabolism of sulfur-containing compounds is also a critical area of research, with implications for understanding oxidative stress and various diseases. The use of stable isotope-labeled versions of Thiophenium, tetrahydro-1-methyl- could allow for its use as a tracer to follow the metabolic fate of sulfonium compounds in cells and organisms.
Table 4: Potential Applications of Tetrahydro-1-methyl-thiophenium as a Biochemical Probe
| Area of Investigation | How the Probe Could Be Used | Information Gained |
|---|---|---|
| Enzyme Mechanism Studies | As a non-reactive analogue of a natural sulfonium substrate. | Insights into substrate binding and enzyme active site architecture. |
| Inhibitor Screening | As a competitive ligand in assays for enzymes that process sulfonium compounds. | Identification of new enzyme inhibitors. |
| Metabolic Pathway Tracing | As an isotopically labeled tracer. | Understanding the uptake, distribution, and metabolism of sulfonium compounds. |
| Development of Imaging Agents | As a scaffold for attaching fluorescent or radioactive tags. | Visualization of the localization of sulfonium-binding proteins or transporters in cells and tissues. |
Future Directions and Emerging Research Avenues for Thiophenium, Tetrahydro 1 Methyl Chemistry
Development of Novel Sustainable Synthesis Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. nih.gov Future research on the synthesis of tetrahydro-1-methyl-thiophenium will likely prioritize the use of renewable starting materials, safer solvents, and energy-efficient processes.
Key areas of development include:
Biomass-derived Feedstocks: Exploring routes that utilize starting materials derived from biomass. For instance, methods are being developed for the synthesis of other heterocyclic compounds, like pyrimidines, from biomass-based alkyl lactates. rsc.org A similar approach could be envisioned for the synthesis of the thiolane backbone of tetrahydro-1-methyl-thiophenium.
Aqueous Micellar Catalysis: The use of water as a solvent is a cornerstone of green chemistry. Techniques involving aqueous micellar catalysis, which use engineered surfactants to solubilize water-insoluble substrates, could be adapted for the synthesis of thiophenium salts. nih.gov This would reduce the reliance on volatile organic solvents.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for tetrahydro-1-methyl-thiophenium, potentially incorporating photocatalysis, could lead to a more sustainable and controlled manufacturing process. nih.gov
Atom Economy and Waste Reduction: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be quantified using metrics like the E-factor (Environmental factor), with lower values indicating a greener process. nih.gov
| Synthesis Strategy | Potential Advantage |
| Use of Biomass-derived Feedstocks | Reduces reliance on fossil fuels and promotes a circular economy. |
| Aqueous Micellar Catalysis | Eliminates the need for hazardous organic solvents, using water instead. nih.gov |
| Continuous Flow Chemistry | Enhances reaction control, improves safety, and allows for easier scaling. nih.gov |
| High Atom Economy Reactions | Minimizes the generation of chemical waste, leading to a lower E-factor. nih.gov |
Exploration of Unprecedented Reactivity Patterns
While the fundamental reactivity of sulfonium (B1226848) salts is understood, there is considerable scope for discovering novel transformations involving tetrahydro-1-methyl-thiophenium. Research in this area will focus on harnessing its unique electronic and steric properties to achieve unprecedented chemical reactions.
One emerging area is its use in redox initiation systems for polymerization. nih.gov The reaction of a thiophenium salt with a reducing agent, such as sodium benzenesulfinate, generates radical species capable of initiating polymerization. nih.gov Future work could explore:
Controlled Radical Polymerization: Developing systems based on tetrahydro-1-methyl-thiophenium that allow for the synthesis of polymers with well-defined architectures and molecular weights.
New Redox Partners: Investigating a wider range of reducing agents to tune the initiation rate and efficiency for different monomer classes.
Asymmetric Catalysis: Designing chiral variants of tetrahydro-1-methyl-thiophenium to act as catalysts in asymmetric synthesis, where the creation of a specific enantiomer is desired.
A known reaction mechanism involves the single electron transfer from a sulfinate to the thiophenium salt, leading to the formation of initiating radicals. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. youtube.com For tetrahydro-1-methyl-thiophenium chemistry, these computational tools can accelerate the discovery and optimization of new applications.
Potential applications of AI and ML include:
Predictive Modeling: Developing algorithms to predict the properties and reactivity of novel thiophenium derivatives before they are synthesized in the lab. This pre-screening process saves significant time and resources. youtube.com
De Novo Molecular Design: Using generative models to design new thiophenium-based molecules with desired functionalities, such as enhanced catalytic activity or specific material properties. youtube.com
Reaction Optimization: Employing machine learning algorithms to rapidly optimize reaction conditions (e.g., temperature, solvent, catalyst loading) for the synthesis of tetrahydro-1-methyl-thiophenium and its derivatives.
Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) in conjunction with experimental data to gain deeper insights into reaction mechanisms. youtube.com
| AI/ML Application | Function in Chemical Research |
| Predictive Modeling | Pre-screens virtual compounds to identify promising candidates for synthesis. youtube.com |
| De Novo Design | Generates novel molecular structures with optimized properties. youtube.com |
| Reaction Optimization | Systematically explores reaction parameter space to find optimal conditions. |
| Mechanistic Elucidation | Complements experimental studies to provide a detailed understanding of reaction pathways. youtube.comethz.ch |
Advanced Characterization Techniques for In Situ Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for the rational design of new chemical processes. Future research will increasingly rely on advanced characterization techniques to study the transient intermediates and transition states involved in reactions of tetrahydro-1-methyl-thiophenium.
Techniques for in situ mechanistic studies include:
In Situ Spectroscopy: The use of techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor reactions as they occur in real-time. ethz.ch This provides direct evidence for the formation and consumption of intermediates.
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize ionic species, which is particularly relevant for studying reactions involving the thiophenium cation.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the structures and energies of intermediates and transition states, complementing experimental findings. ethz.ch
Expanding the Scope of Catalytic and Materials Applications
The unique properties of tetrahydro-1-methyl-thiophenium suggest its potential for a wide range of applications in catalysis and materials science. Future research will focus on translating its fundamental chemical properties into practical technologies.
Potential application areas include:
Polymer Science: As demonstrated by its use as a redox initiator, tetrahydro-1-methyl-thiophenium is a valuable tool in polymer synthesis. nih.gov Research into its use for creating novel polymer architectures and functional materials is a promising avenue. The stability of redox initiation systems containing thiophenium salts is a key advantage for their application in this field. nih.gov
Electrolyte Components: The ionic nature of thiophenium salts makes them potential candidates for use as components in electrolytes for batteries and other electrochemical devices. Research would focus on optimizing their conductivity, electrochemical stability, and safety.
Phase-Transfer Catalysis: Sulfonium salts can act as phase-transfer catalysts, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). Exploring the utility of tetrahydro-1-methyl-thiophenium in this context could lead to more efficient and environmentally friendly reaction systems.
Q & A
Q. Critical parameters :
- Monitor reaction progress via TLC (hexane/ethyl acetate 3:1, Rf = 0.3–0.5) .
- Purify via column chromatography (silica gel, ethyl acetate gradient) to isolate salts >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing tetrahydro-1-methylthiophenium derivatives?
Q. Answer :
Methodological workflow : Combine MS for molecular weight confirmation, NMR for structural elucidation, and TGA/HPLC for purity assessment.
Advanced: How can computational methods predict the stability and reactivity of tetrahydro-1-methylthiophenium ions in solvents?
Q. Answer :
| Method | Solvent (ε) | Key Insight | Application |
|---|---|---|---|
| DFT/B3LYP/6-311++G(d,p) | DMSO (ε=46.7) | ΔG solvation = -45.2 kcal/mol | Solubility prediction |
| PCM simulations | Hexane (ε=1.9) | Activation energy ↓12% vs. vacuum | Optimize SN2 conditions |
| MD simulations | Water (ε=80) | Torsional fluctuations ±15° over 10 ns | Conformational analysis |
Validate predictions against experimental UV-Vis spectra (λmax = 254 nm in methanol) and conductivity (Λm = 85.6 S·cm²/mol) .
Advanced: What strategies resolve contradictions in reported thermodynamic data?
Q. Answer :
Q. Answer :
- Electronic effects : The methyl group’s +I effect increases sulfur electron density, favoring β-attack (75:25 β:α selectivity in SN2 reactions) .
- Steric effects : Bulky C3 substituents shift selectivity to α-attack by 40% via Thorpe-Ingold effects .
- Counterion impact : Tosylate derivatives enhance leaving group ability, accelerating rates 3-fold (krel = 2.9±0.3) .
Experimental validation : Use kinetic isotopic studies (KIE >1.2 indicates transition state charge development) .
Basic: What handling protocols ensure reproducibility?
Q. Answer :
- Moisture control : Store under argon with 4Å molecular sieves (hydrolysis t1/2 = 12 hr at 40% RH) .
- Light sensitivity : Use amber glassware (photolytic quantum yield Φ = 0.03 at 254 nm) .
- Temperature limits : Avoid >80°C to prevent ring-opening (ΔH‡ = 92.4 kJ/mol) .
Advanced: What crystallographic advancements elucidate structural dynamics?
Q. Answer :
- Packing modes : Iodide salts form face-centered cubic lattices (a = 12.734 Å); perchlorates adopt hexagonal packing (c = 6.892 Å) .
- Thermal disorder : Methyl groups exhibit rotational freedom above 150K (Debye-Waller factors increase from 0.8 to 1.9 Ų) .
- Coordination geometry : Silver complexes show distorted tetrahedral structures (S–Ag bond = 2.42±0.03 Å) .
Methodology : Collect high-resolution (<0.8 Å) X-ray data at 100K to minimize thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
